Ácido triacontanoico

Descripción general

Descripción

Aplicaciones Científicas De Investigación

El ácido triacontanoico tiene diversas aplicaciones en la investigación científica:

Química: Se utiliza como compuesto de referencia en el estudio de los ácidos grasos de cadena larga.

Medicina: Se ha investigado por sus posibles propiedades antiinflamatorias y antimicrobianas.

Industria: Se utiliza en la producción de cosméticos, lubricantes y como regulador del crecimiento de las plantas.

Mecanismo De Acción

El ácido triacontanoico ejerce sus efectos a través de diversas vías moleculares:

Regulación del Crecimiento de las Plantas: Mejora la fotosíntesis, la biosíntesis de proteínas y el transporte de nutrientes en las plantas.

Tolerancia al Estrés: Modula los mecanismos de tolerancia al estrés en las plantas al activar vías bioquímicas específicas.

Compuestos Similares:

Ácido Docosanoico (Ácido Behénico): Un ácido graso de cadena larga con 22 átomos de carbono.

Ácido Hexacosanoico (Ácido Cerótico): Un ácido graso de cadena larga con 26 átomos de carbono.

Ácido Octacosanoico (Ácido Montánico): Un ácido graso de cadena larga con 28 átomos de carbono.

Singularidad: El ácido triacontanoico es único debido a su cadena de carbono más larga (30 átomos de carbono), que imparte propiedades físicas y químicas distintas. Su presencia en la cera de abejas y su función como regulador del crecimiento de las plantas lo distinguen aún más de otros ácidos grasos de cadena larga .

Análisis Bioquímico

Biochemical Properties

Triacontanoic acid plays a significant role in biochemical reactions, particularly in lipid metabolism. It interacts with enzymes such as acyl-CoA synthetase, which activates fatty acids by converting them into acyl-CoA derivatives . This activation is crucial for the subsequent steps in fatty acid metabolism, including β-oxidation and lipid biosynthesis. Additionally, triacontanoic acid can interact with proteins involved in membrane structure and function, contributing to the stability and fluidity of cellular membranes .

Cellular Effects

Triacontanoic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate gene expression involved in lipid metabolism and energy homeostasis . By activating PPARs, triacontanoic acid can enhance the expression of genes involved in fatty acid oxidation and energy production, thereby influencing cellular metabolism and energy balance .

Molecular Mechanism

At the molecular level, triacontanoic acid exerts its effects through binding interactions with specific biomolecules. It can act as a ligand for PPARs, leading to the activation of these receptors and subsequent changes in gene expression . Additionally, triacontanoic acid may inhibit or activate certain enzymes involved in lipid metabolism, thereby modulating metabolic pathways and influencing cellular functions . These interactions highlight the compound’s role in regulating lipid homeostasis and energy metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of triacontanoic acid can vary over time. Studies have shown that the compound is relatively stable under standard conditions, but it can undergo degradation when exposed to extreme temperatures or oxidative stress . Long-term exposure to triacontanoic acid in in vitro or in vivo studies has demonstrated its potential to influence cellular functions, including alterations in lipid metabolism and energy production . These temporal effects are important considerations for experimental design and interpretation of results.

Dosage Effects in Animal Models

The effects of triacontanoic acid in animal models are dose-dependent. At low to moderate doses, the compound has been shown to enhance lipid metabolism and improve energy balance . At high doses, triacontanoic acid may exhibit toxic or adverse effects, including disruptions in lipid homeostasis and potential hepatotoxicity . These findings underscore the importance of careful dosage optimization in experimental and therapeutic applications.

Metabolic Pathways

Triacontanoic acid is involved in several metabolic pathways, including β-oxidation and lipid biosynthesis. It interacts with enzymes such as acyl-CoA synthetase and acyl-CoA oxidase, which are essential for the activation and subsequent breakdown of fatty acids . Additionally, triacontanoic acid can influence metabolic flux by modulating the levels of key metabolites involved in energy production and lipid metabolism . These interactions highlight the compound’s role in maintaining metabolic homeostasis.

Transport and Distribution

Within cells and tissues, triacontanoic acid is transported and distributed through interactions with specific transporters and binding proteins. It can be incorporated into lipoproteins for transport in the bloodstream and subsequently taken up by cells via receptor-mediated endocytosis . Once inside the cell, triacontanoic acid can be localized to various cellular compartments, including the endoplasmic reticulum and mitochondria, where it participates in lipid metabolism and energy production .

Subcellular Localization

Triacontanoic acid exhibits specific subcellular localization patterns that are essential for its activity and function. It can be targeted to the endoplasmic reticulum, where it is involved in lipid biosynthesis and modification . Additionally, triacontanoic acid may localize to mitochondria, where it participates in β-oxidation and energy production . These localization patterns are regulated by targeting signals and post-translational modifications that direct the compound to specific cellular compartments .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El ácido triacontanoico se puede sintetizar a través de varias vías químicas. Un método implica el uso de anhídrido succínico y ácido docosanoico para unir diferentes cadenas de carbono mediante secuencias de acilación . Otro método incluye la suspensión de ácido triacontanoico en cloroformo anhidro seguido de la adición de cloruro de tionilo .

Métodos de Producción Industrial: La producción industrial de ácido triacontanoico a menudo implica la extracción de fuentes naturales como la cera de abejas. El proceso incluye purificación y cristalización para obtener el compuesto puro .

Análisis De Reacciones Químicas

Tipos de Reacciones: El ácido triacontanoico experimenta diversas reacciones químicas, que incluyen:

Oxidación: Se puede oxidar para formar alcoholes y aldehídos correspondientes.

Reducción: Las reacciones de reducción pueden convertirlo en triacontanol, un alcohol graso.

Sustitución: Puede reaccionar con bases para formar sales y con alcoholes para formar ésteres.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio.

Sustitución: Reactivos como el hidróxido de sodio para la formación de sales y el metanol para la esterificación.

Productos Principales Formados:

Oxidación: Triacontanol y triacontanalo.

Reducción: Triacontanol.

Sustitución: Sales de triacontanoato y ésteres.

Comparación Con Compuestos Similares

Docosanoic Acid (Behenic Acid): A long-chain fatty acid with 22 carbon atoms.

Hexacosanoic Acid (Cerotic Acid): A long-chain fatty acid with 26 carbon atoms.

Octacosanoic Acid (Montanic Acid): A long-chain fatty acid with 28 carbon atoms.

Uniqueness: Triacontanoic acid is unique due to its longer carbon chain (30 carbon atoms), which imparts distinct physical and chemical properties. Its presence in beeswax and its role as a plant growth regulator further distinguish it from other long-chain fatty acids .

Propiedades

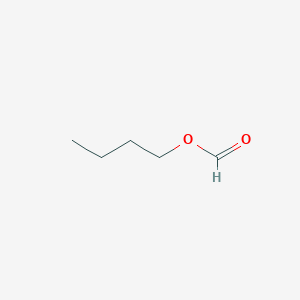

IUPAC Name |

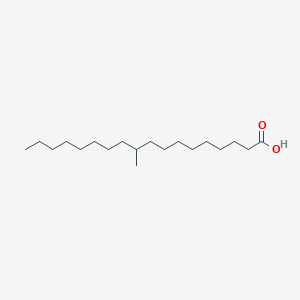

triacontanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H60O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30(31)32/h2-29H2,1H3,(H,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHOCUJPBKOZGJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

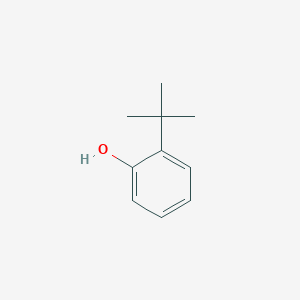

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H60O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7075052 | |

| Record name | Triacontanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7075052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow crystalline solid; [Sigma-Aldrich MSDS], Solid | |

| Record name | Triacontanoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21644 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Melissic acid A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030925 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

506-50-3 | |

| Record name | Triacontanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=506-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triacontanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRIACONTANOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53832 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Triacontanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7075052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triacontanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.312 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIACONTANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HLT2OTQ105 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Melissic acid A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030925 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

93.5 - 94 °C | |

| Record name | Melissic acid A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030925 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Q1: What is the molecular formula and weight of triacontanoic acid?

A1: Triacontanoic acid, also known as melissic acid, has a molecular formula of C30H60O2 and a molecular weight of 452.8 g/mol.

Q2: What spectroscopic data is available for triacontanoic acid?

A2: Studies utilizing Fourier transform infrared (FTIR) spectroscopy have revealed distinct spectral characteristics for triacontanoic acid, particularly highlighting the presence of intermolecular hydrogen bonds. [] Additionally, studies employing infrared (IR) spectroscopy have identified characteristic absorption bands for ester C=O and -C-O-C- groups. [] Nuclear magnetic resonance (NMR) spectroscopy, including 1H NMR and 13C NMR, has also been employed to elucidate the structure of triacontanoic acid. [, , , , ] Gas chromatography-mass spectrometry (GC-MS) analyses have been instrumental in identifying and characterizing triacontanoic acid in various plant extracts. [, , , ]

Q3: How does triacontanoic acid behave in monolayers at interfaces?

A3: Triacontanoic acid exhibits interesting properties in monolayers at both the water-vapor and water-oil interfaces. While it maintains rigid-rod all-trans ordering of its tailgroups at the water-vapor interface, a significant shift to an ordered tailgroup conformation is observed at the water-hexane interface. This ordering is attributed to the formation of hydrogen bonds between the carboxylic acid headgroups, as evidenced by X-ray reflectivity measurements and molecular dynamics simulations. []

Q4: Has the interaction of triacontanoic acid with metal surfaces been studied?

A4: Yes, the adsorption of triacontanoic acid on noble metal surfaces like Cu(111) and Au(111) has been investigated using ultraviolet photoemission spectroscopy (UPS). These studies, in conjunction with symmetry analysis of trans-polyethylene (–CH2–)n, suggest that the C–C–C plane of triacontanoic acid lies parallel to the metal surface upon adsorption. []

Q5: What is known about the orientational ordering of triacontanoic acid on metal surfaces?

A5: Near-edge X-ray absorption fine structure (NEXAFS) spectroscopy and X-ray photoelectron spectroscopy (XPS) studies have shown that triacontanoic acid forms highly oriented organic monolayers on Cu(111). The adsorption geometry differs significantly from smaller carboxylic acids, with the alkyl chain influencing the tilt of the O−C−O plane. []

Q6: Does triacontanoic acid exhibit any catalytic properties?

A6: While the provided research doesn't directly explore the catalytic properties of triacontanoic acid, its presence in natural extracts known for biological activities suggests potential avenues for investigation.

Q7: Have computational methods been used to study triacontanoic acid?

A7: Yes, density functional theory (DFT) calculations using the B3LYP/6-311G(d,p) basis set have been employed to simulate the terahertz (THz) spectra of triacontanoic acid. [] These simulations suggest that considering dimer structures, rather than monomeric forms, provides better agreement with experimental THz spectra, highlighting the significance of intermolecular interactions, particularly hydrogen bonding.

Q8: How does the structure of triacontanoic acid relate to its properties?

A8: The long hydrocarbon chain of triacontanoic acid contributes to its hydrophobic nature, influencing its behavior in monolayer formations and interactions with metal surfaces. The carboxylic acid group is responsible for its ability to form hydrogen bonds, impacting its self-assembly and potential interactions with other molecules.

Q9: Is there information available about the SHE regulations concerning triacontanoic acid?

A9: The provided research focuses on the chemical characterization, properties, and potential applications of triacontanoic acid. Information regarding specific Safety, Health, and Environment (SHE) regulations or guidelines is not covered. As with any chemical substance, it's essential to consult relevant safety data sheets and regulatory guidelines for handling and usage.

Q10: What are the potential applications of triacontanoic acid?

A10: Triacontanoic acid, due to its long hydrocarbon chain and ability to form ordered structures, holds potential applications in various fields:

- Materials Science: As a building block for self-assembled monolayers (SAMs) in molecular electronics, sensors, and surface modifications. [, , ]

- Biomedical Engineering: Potential applications in drug delivery systems, biocompatible materials, and biosensors. []

Q11: What are the future directions for research on triacontanoic acid?

A11: Further research on triacontanoic acid could focus on:

- Detailed investigation of its biological activities: Exploring its potential antimicrobial, antioxidant, or other pharmacological properties. [, , ]

- Optimization of its formulation and delivery: Developing efficient methods for incorporating triacontanoic acid into various formulations while ensuring stability and bioavailability. []

- Exploring its use in sustainable technologies: Investigating its potential as a bio-based material for applications in packaging, coatings, or other eco-friendly products. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

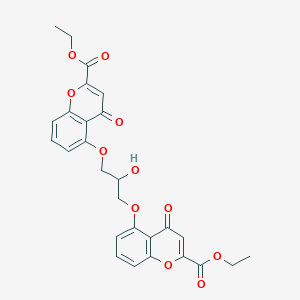

![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2S*,3S*),2alpha,5beta]]-(9CI)](/img/structure/B146132.png)